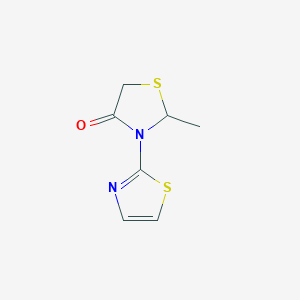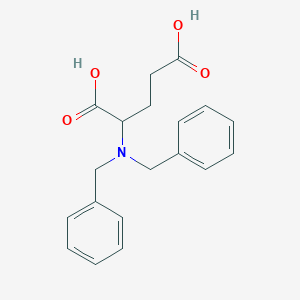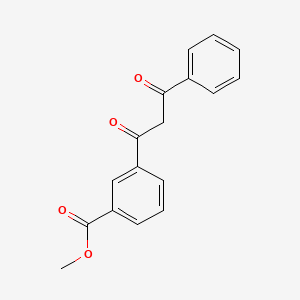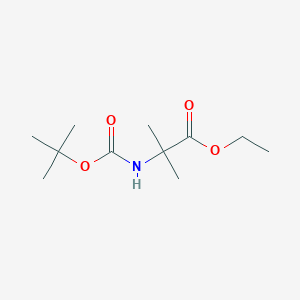![molecular formula C9H16N2OS B13998669 4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione CAS No. 59336-14-0](/img/structure/B13998669.png)
4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[430]nonane-2-thione is a bicyclic compound featuring a unique structure that includes nitrogen, oxygen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Aplicaciones Científicas De Investigación
4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclic structures with nitrogen, oxygen, and sulfur atoms, such as:
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness
4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione is unique due to its specific arrangement of functional groups and the presence of sulfur in its structure. This gives it distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
59336-14-0 |
|---|---|
Fórmula molecular |
C9H16N2OS |
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
7,7,8a-trimethyl-2,3,6,8-tetrahydro-[1,3]oxazolo[3,2-c]pyrimidine-5-thione |
InChI |
InChI=1S/C9H16N2OS/c1-8(2)6-9(3)11(4-5-12-9)7(13)10-8/h4-6H2,1-3H3,(H,10,13) |
Clave InChI |
HUPUFPXSNNNGIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(N(CCO2)C(=S)N1)C)C |
Solubilidad |
>30 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)



![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
